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Compound of Interest

Compound Name:
2-chloro-N-(3-

acetamidophenyl)propanamide

CAS No.: 1016776-71-8

Cat. No.: B3362988 Get Quote

Executive Summary
2-chloro-N-(3-acetamidophenyl)propanamide (referred to herein as 2-CPA-3AP) represents

a class of "tunable" covalent electrophiles designed to overcome the promiscuity often

associated with traditional alkylating agents. Unlike highly reactive chloroacetamides, the 2-

chloropropanamide (2-CPA) warhead incorporated into this scaffold exhibits attenuated

electrophilicity, allowing for selective targeting of hyper-reactive cysteine residues—most

notably within Protein Disulfide Isomerase (PDI/PDIA1).

This guide analyzes the activity of 2-CPA-3AP versus its structural analogues

(chloroacetamides, acrylamides) and optimized therapeutic leads (e.g., S-CW3554), providing

researchers with a framework for utilizing 2-CPA probes in covalent fragment-based drug

discovery (FBDD).

Compound Profile & Mechanism of Action[1][2]
Chemical Identity[1][3][4]

Systematic Name: 2-chloro-N-(3-acetamidophenyl)propanamide

Molecular Formula: C
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Warhead:

-chloropropanamide (2-CPA)

Scaffold: 3-aminoacetanilide (m-phenylenediamine derivative)

Primary Target: Protein Disulfide Isomerase (PDIA1), specifically the active site cysteines

(Cys53 or Cys400).

Mechanism: Tunable Covalent Inhibition
2-CPA-3AP functions as an irreversible inhibitor via a nucleophilic substitution (

) mechanism. The

-methyl group on the propanamide moiety introduces steric hindrance and electron-donating
effects that dampen the reactivity of the adjacent carbon-chlorine bond compared to a standard
chloroacetamide.

Recognition: The acetamidophenyl scaffold directs the molecule to the hydrophobic PDI

substrate-binding pocket.

Reaction: A thiolate anion (S

) from the PDI active site attacks the

-carbon.

Irreversible Complex: A stable thioether bond is formed, locking PDI in an inactive state and

triggering the Unfolded Protein Response (UPR) in cancer cells (e.g., Multiple Myeloma).
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Figure 1: Mechanism of PDI inactivation by 2-CPA-3AP. The reaction proceeds via a reversible

binding step followed by a rate-limiting covalent bond formation.

Comparative Analysis: 2-CPA-3AP vs. Analogues
The therapeutic utility of 2-CPA-3AP is best understood by comparing it to Chloroacetamide

(CAA) analogues (high reactivity) and Acrylamide analogues (Michael acceptors).

Table 1: Warhead Reactivity and Selectivity Profile

Feature
2-CPA-3AP

(Propanamide)

CAA-Analogue

(Chloroacetam
ide)

Acrylamide

Analogue

S-CW3554

(Optimized
Lead)

Warhead

Structure

-NH-CO-CH(Cl)-

CH3
-NH-CO-CH2-Cl

-NH-CO-

CH=CH2

2-CPA (Complex

Scaffold)

Reactivity (

)
Low / Tunable High Moderate Low / Tunable

Target Selectivity
High (PDI

preferred)

Low

(Promiscuous)

Moderate

(Kinase focused)

Very High

(PDIA1)

Mechanism Alkylation Alkylation Michael Addition Alkylation

Intrinsic Stability Stable in plasma
Labile (GSH

reactive)
Stable Stable

Cytotoxicity
Selective

(Myeloma)
General Toxicity Variable

Potent (Myeloma

specific)
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Detailed Comparison
1. Versus Chloroacetamide (CAA) Analogues

The Problem with CAA: The direct analogue, 2-chloro-N-(3-acetamidophenyl)acetamide,

possesses a highly reactive primary alkyl chloride. While potent, CAAs often label non-

catalytic cysteines and react rapidly with Glutathione (GSH), leading to rapid clearance and

off-target toxicity.

The 2-CPA Advantage: The addition of the

-methyl group in 2-CPA-3AP reduces reactivity by approximately 10–50 fold. This
"Goldilocks" reactivity ensures that the inhibitor only reacts with the most nucleophilic
cysteines (like the PDI active site), significantly improving the signal-to-noise ratio in
proteomic profiling.

2. Versus Optimized Lead S-CW3554
Relationship: 2-CPA-3AP serves as the minimal pharmacophore or fragment. S-CW3554 is

an optimized derivative where the 3-acetamidophenyl core is elaborated with a tryptamine-

mimic and benzyl linker to enhance non-covalent binding affinity (

).

Performance: While 2-CPA-3AP validates the warhead chemistry, S-CW3554 exhibits

nanomolar potency due to improved molecular recognition, demonstrating how the 2-CPA

warhead can be successfully applied to high-affinity ligands.

Experimental Data & Protocols
A. Assessing Warhead Reactivity (GSH Assay)
To verify the "tunable" nature of 2-CPA-3AP compared to analogues, a Glutathione (GSH) half-

life assay is the standard.

Protocol:

Preparation: Dissolve 2-CPA-3AP and CAA-analogue (10 mM) in DMSO.
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Incubation: Mix compound (50 µM final) with reduced L-Glutathione (5 mM, 100x excess) in

PBS (pH 7.4) at 37°C.

Monitoring: Analyze aliquots at

hours using LC-MS/MS.

Calculation: Plot

vs. time to determine pseudo-first-order rate constant (

) and half-life (

).

Expected Results:

CAA-Analogue:

hour (Rapid consumption).

2-CPA-3AP:

hours (Stable against bulk thiols, reactive only towards hyper-reactive enzyme thiols).

B. PDI Insulin Turbidity Assay
This assay measures the inhibition of PDI's reductase activity.

Protocol:

Reagents: Recombinant Human PDI (100 nM), Bovine Insulin (0.13 mM), DTT (1 mM).

Pre-incubation: Incubate PDI with varying concentrations of 2-CPA-3AP (0.1 – 100 µM) for

30–60 minutes in Assay Buffer (100 mM Potassium Phosphate, pH 7.0, 2 mM EDTA).

Initiation: Add DTT and Insulin mixture to start the reaction.

Measurement: Monitor the increase in turbidity (precipitation of insulin B-chain) at 650 nm for

60 minutes using a microplate reader.
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Analysis: Calculate the slope of the linear portion. Determine

. Note that for covalent inhibitors,

is time-dependent; calculating

is superior.

Structural Activity Relationship (SAR)
Visualization[5]
The following diagram illustrates the chemical space of PDI inhibitors, highlighting the position

of 2-CPA-3AP relative to other known agents.
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Figure 2: SAR Landscape comparing warhead reactivity and scaffold complexity. 2-CPA-3AP

occupies the "Tunable/Fragment" niche.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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